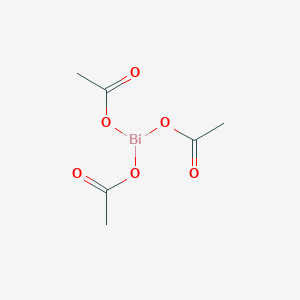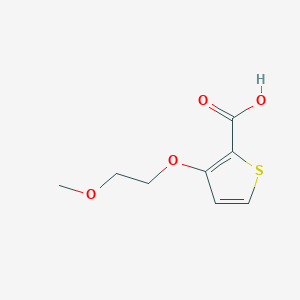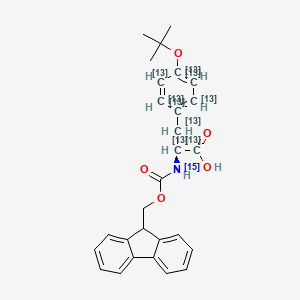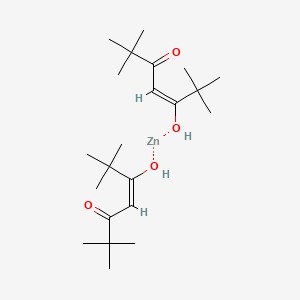
diaminomethan(18O)one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminomethan(18O)one is a compound that features an oxygen isotope, 18O, incorporated into its structure. This compound is a derivative of diaminomethane, which is the simplest diamine with the chemical formula CH2(NH2)2 . The inclusion of the 18O isotope can be useful in various scientific studies, particularly those involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diaminomethan(18O)one can be achieved through several synthetic routes. One common method involves the reaction of methanediamine with an 18O-labeled reagent under controlled conditions. For instance, the reaction of methanediamine with 18O-labeled water in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process may include the continuous flow of reactants and the use of high-pressure and high-temperature conditions to ensure efficient conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Diaminomethan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can participate in substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Diaminomethan(18O)one has several applications in scientific research:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of isotopically labeled compounds.
Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms, where the 18O isotope serves as a tracer.
Mecanismo De Acción
The mechanism of action of diaminomethan(18O)one involves its interaction with molecular targets through its amine groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The 18O isotope allows for the tracking of these interactions using mass spectrometry and other analytical techniques .
Comparación Con Compuestos Similares
Diaminomethan(18O)one can be compared with other similar compounds such as:
Methanediamine: The simplest diamine, which lacks the 18O isotope.
Ethylenediamine: A slightly more complex diamine with two carbon atoms.
Aminomethanol: A compound with both amine and hydroxyl groups.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable for tracing studies and analytical applications .
Propiedades
Fórmula molecular |
CH4N2O |
|---|---|
Peso molecular |
62.055 g/mol |
Nombre IUPAC |
diaminomethan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i4+2 |
Clave InChI |
XSQUKJJJFZCRTK-DOMIDYPGSA-N |
SMILES isomérico |
C(=[18O])(N)N |
SMILES canónico |
C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)




![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)





